![molecular formula C48H52O6P2 B12825061 1,1'-[(1R)-4,4',6,6'-Tetramethoxy[1,1'-biphenyl]-2,2'-diyl]bis[1,1-bis(3,5-dimethylphenyl)phosphine oxide]](/img/structure/B12825061.png)
1,1'-[(1R)-4,4',6,6'-Tetramethoxy[1,1'-biphenyl]-2,2'-diyl]bis[1,1-bis(3,5-dimethylphenyl)phosphine oxide]
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1,1’-[(1R)-4,4’,6,6’-Tetramethoxy[1,1’-biphenyl]-2,2’-diyl]bis[1,1-bis(3,5-dimethylphenyl)phosphine oxide] is a complex organophosphorus compound.
Preparation Methods
The synthesis of 1,1’-[(1R)-4,4’,6,6’-Tetramethoxy[1,1’-biphenyl]-2,2’-diyl]bis[1,1-bis(3,5-dimethylphenyl)phosphine oxide] involves several steps:
Synthetic Routes: The compound is typically synthesized through a series of reactions involving the coupling of biphenyl derivatives with phosphine oxides.
Reaction Conditions: The reactions are carried out under controlled temperatures and pressures to ensure the desired product is obtained with high purity.
Industrial Production Methods: Industrial production may involve scaling up the laboratory synthesis methods, with additional steps for purification and quality control to meet industrial standards.
Chemical Reactions Analysis
1,1’-[(1R)-4,4’,6,6’-Tetramethoxy[1,1’-biphenyl]-2,2’-diyl]bis[1,1-bis(3,5-dimethylphenyl)phosphine oxide] undergoes various chemical reactions:
Oxidation: The compound can be oxidized to form phosphine oxides, which are useful intermediates in organic synthesis.
Common Reagents and Conditions: Common reagents include oxidizing agents like hydrogen peroxide and reducing agents like lithium aluminum hydride.
Major Products: The major products formed from these reactions include various phosphine derivatives and biphenyl compounds.
Scientific Research Applications
1,1’-[(1R)-4,4’,6,6’-Tetramethoxy[1,1’-biphenyl]-2,2’-diyl]bis[1,1-bis(3,5-dimethylphenyl)phosphine oxide] has several scientific research applications:
Mechanism of Action
The mechanism by which 1,1’-[(1R)-4,4’,6,6’-Tetramethoxy[1,1’-biphenyl]-2,2’-diyl]bis[1,1-bis(3,5-dimethylphenyl)phosphine oxide] exerts its effects involves:
Comparison with Similar Compounds
1,1’-[(1R)-4,4’,6,6’-Tetramethoxy[1,1’-biphenyl]-2,2’-diyl]bis[1,1-bis(3,5-dimethylphenyl)phosphine oxide] can be compared with other similar compounds:
Similar Compounds: Similar compounds include other biphenyl derivatives and phosphine oxides, such as 1,1’-[(1R)-4,4’,6,6’-tetramethoxy[1,1’-biphenyl]-2,2’-diyl]bis[1,1-diphenylphosphine oxide] and 1,1’-[(1R)-4,4’,6,6’-tetramethoxy[1,1’-biphenyl]-2,2’-diyl]bis[1,1-bis(3,5-bis(trimethylsilyl)phenyl)phosphine oxide]
Uniqueness: The uniqueness of 1,1’-[(1R)-4,4’,6,6’-Tetramethoxy[1,1’-biphenyl]-2,2’-diyl]bis[1,1-bis(3,5-dimethylphenyl)phosphine oxide] lies in its specific structural features and the resulting chemical properties, which make it particularly effective in certain catalytic and material applications
Properties
IUPAC Name |
1-bis(3,5-dimethylphenyl)phosphoryl-2-[2-bis(3,5-dimethylphenyl)phosphoryl-4,6-dimethoxyphenyl]-3,5-dimethoxybenzene |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C48H52O6P2/c1-29-13-30(2)18-39(17-29)55(49,40-19-31(3)14-32(4)20-40)45-27-37(51-9)25-43(53-11)47(45)48-44(54-12)26-38(52-10)28-46(48)56(50,41-21-33(5)15-34(6)22-41)42-23-35(7)16-36(8)24-42/h13-28H,1-12H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KRXQJPYBURPAQZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC(=C1)P(=O)(C2=CC(=CC(=C2)C)C)C3=CC(=CC(=C3C4=C(C=C(C=C4P(=O)(C5=CC(=CC(=C5)C)C)C6=CC(=CC(=C6)C)C)OC)OC)OC)OC)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C48H52O6P2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
786.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![2-(4-(6-(Isopropylamino)-[1,2,4]triazolo[1,5-a]pyridin-2-yl)piperidin-1-yl)acetic acid](/img/structure/B12824990.png)
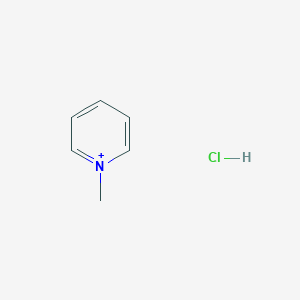

![1-(Pyrazolo[1,5-a]pyrimidin-6-yl)ethan-1-one](/img/structure/B12825003.png)
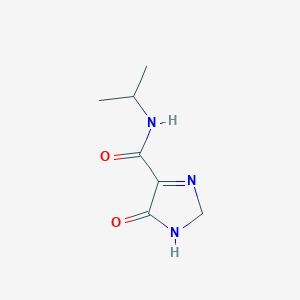
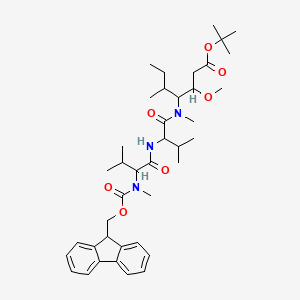
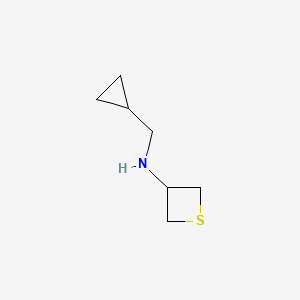
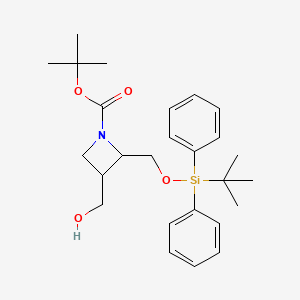
![(S)-5'-Nitro-6',7'-dihydro-3'H-4-azaspiro[bicyclo[2.2.2]octane-2,2'-furo[2,3-b]pyridine]](/img/structure/B12825048.png)
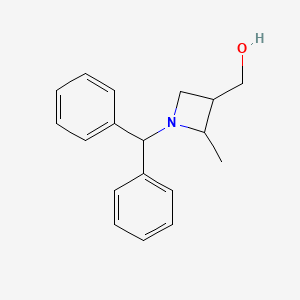
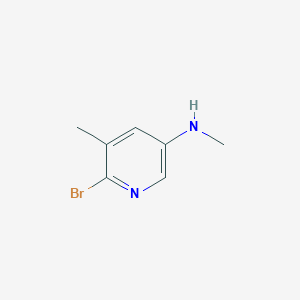


![N-Hydroxy-5-methyl-1H-benzo[d]imidazole-2-carbimidoyl cyanide](/img/structure/B12825084.png)
